molecular formula C11H10FNO3S B6150092 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 1502684-73-2

5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6150092
CAS No.: 1502684-73-2
M. Wt: 255.3
InChI Key:
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Description

5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and a sulfanyl group attached to the indole core structure.

Preparation Methods

The synthesis of 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative in good yield. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The hydroxypropyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

1502684-73-2

Molecular Formula

C11H10FNO3S

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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